1-picolinoyl-N-(thiazol-2-yl)piperidine-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

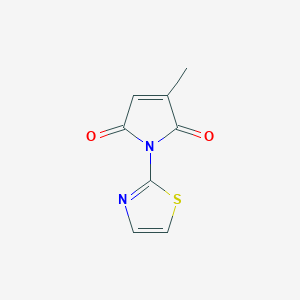

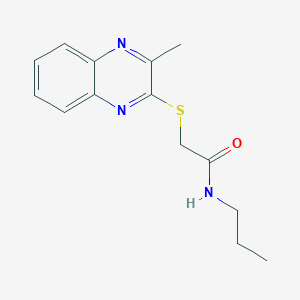

“1-picolinoyl-N-(thiazol-2-yl)piperidine-4-carboxamide” is a complex organic compound. It contains a piperidine ring, which is a common structural element in many pharmaceuticals and natural products . It also contains a thiazole ring, which is found in many biologically active substances .

Synthesis Analysis

The synthesis of similar compounds often involves coupling reactions . For example, substituted 2-amino benzothiazoles can be coupled with N-phenyl anthranilic acid to yield intermediate compounds. These intermediates can then be treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis

The molecular structure of “1-picolinoyl-N-(thiazol-2-yl)piperidine-4-carboxamide” likely includes a piperidine ring and a thiazole ring. Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Thiazole is a five-membered heterocycle containing one sulfur and one nitrogen atom .科学的研究の応用

Antibacterial Activity : Compounds structurally related to 1-picolinoyl-N-(thiazol-2-yl)piperidine-4-carboxamide have been synthesized and shown to exhibit antibacterial activity. For instance, quinazoline derivatives containing a thiazole ring demonstrated significant antibacterial properties against various bacterial strains (Selvakumar & Elango, 2017).

Metal Ion Sensing and Electrolytic Coloring : Heterocyclic compounds similar to the chemical have been used as additives in the electrolytic coloring of anodized aluminum, affecting the process's throwing power and resistance to atmospheric oxidation (Moshohoritou, Tsangaraki-Kaplanoglou, & Kotsira, 1994).

Synthesis of Labelled Compounds for Metabolic Studies : Specifically labelled derivatives of related compounds have been synthesized for use in metabolic studies. This includes the introduction of isotopes like carbon-14 and tritium for tracing in biological systems (Zólyomi & Budai, 1981).

Anti-arrhythmic Activity : Piperidine-based derivatives, including those with thiazole structures, have been explored for their potential anti-arrhythmic activity. Such studies contribute to the development of new pharmacological treatments for cardiac arrhythmias (Abdel‐Aziz, Abdel-Wahab, El-Sharief, & Abdulla, 2009).

Catalytic Activity in Chemical Reactions : Carboxamide ligands, including those similar to 1-picolinoyl-N-(thiazol-2-yl)piperidine-4-carboxamide, have been synthesized and shown to have potential as catalysts in chemical reactions like azide-alkyne cycloaddition click reactions. Additionally, their antibacterial properties have been investigated, demonstrating their multifunctional applications (Kiani et al., 2020).

Fluorescence Sensors for Metal Ions : Novel carboxamide-based fluorescence sensors have been developed using compounds structurally similar to the subject chemical. These sensors have shown sensitivity to metal ions such as Hg2+, Zn2+, and Cd2+, indicating their potential application in environmental monitoring and analytical chemistry (Kiani, Bagherzadeh, Meghdadi, Rabiee, Abbasi, Schenk‐Joß, Tahriri, Tayebi, & Webster, 2020).

将来の方向性

The future directions for research on “1-picolinoyl-N-(thiazol-2-yl)piperidine-4-carboxamide” could include further exploration of its biological activities and potential applications in medicine. Given the wide range of biological activities exhibited by thiazole and piperidine derivatives, this compound could be a promising candidate for drug development .

特性

IUPAC Name |

1-(pyridine-2-carbonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O2S/c20-13(18-15-17-7-10-22-15)11-4-8-19(9-5-11)14(21)12-3-1-2-6-16-12/h1-3,6-7,10-11H,4-5,8-9H2,(H,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLELYLCUEABHMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)NC2=NC=CS2)C(=O)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-picolinoyl-N-(thiazol-2-yl)piperidine-4-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Chloro-3-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2639405.png)

![2-((5-Oxo-4,5,6,7,8,9-hexahydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetic acid](/img/structure/B2639406.png)

![2-(cyclopentylthio)-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)acetamide](/img/structure/B2639410.png)

![6-methoxy-N-[(4-sulfamoylphenyl)methyl]quinoline-4-carboxamide](/img/structure/B2639415.png)

![3-[7-[(2-Chlorophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]propanoic acid](/img/structure/B2639417.png)

![(3E)-3-{[(4-chlorophenyl)methoxy]imino}propanenitrile](/img/structure/B2639419.png)

![Ethyl 5-amino-3-{2-[(2,4-dichlorobenzoyl)oxy]ethoxy}-4-isoxazolecarboxylate](/img/structure/B2639420.png)

![N-(4-fluorophenyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2639422.png)